molecular formula C30H21N5Na2O8S2 B12733422 Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 5873-24-5

Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12733422
CAS No.: 5873-24-5
M. Wt: 689.6 g/mol
InChI Key: IYMCOVNZPOGMGS-UHFFFAOYSA-L
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Description

Introduction to Disodium 7-(Benzoylamino)-4-Hydroxy-3-((2-Methyl-4-((4-Sulphonatophenyl)Azo)Phenyl)Azo)Naphthalene-2-Sulphonate

This compound represents a structurally complex poly-azo naphthalene derivative. Its design incorporates multiple azo (-N=N-) linkages, sulfonate (-SO₃⁻) groups, and aromatic substituents, rendering it a subject of interest in dyestuff chemistry and materials science.

Systematic Nomenclature and Structural Classification

The compound’s systematic IUPAC name, disodium 7-benzamido-4-hydroxy-3-[[3-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate , reflects its intricate substitution pattern. Breaking down the nomenclature:

  • Disodium : Indicates two sodium counterions neutralizing sulfonate groups.
  • 7-Benzamido : A benzoyl-substituted amide at position 7 of the naphthalene core.
  • 4-Hydroxy : A hydroxyl group at position 4.
  • Double Azo Linkages : Two diazenyl (-N=N-) groups at position 3, connecting to a methyl-substituted phenyl ring and a sulfonatophenyl group.
Structural Characteristics
Property Value Source
Molecular Formula C₃₁H₂₃N₅Na₂O₈S₂
Molecular Weight 703.7 g/mol
CAS Registry Number 5873-26-7
Key Functional Groups Azo, sulfonate, hydroxyl, benzamide

The SMILES notation (CC1=C(C=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+]) further clarifies the connectivity, highlighting the two azo bonds and sulfonate positions.

Historical Development of Poly-Azo Naphthalene Derivatives

The synthesis of poly-azo naphthalene derivatives traces back to the mid-19th century. In 1863, Martius and Lightfoot pioneered azo chromophores by coupling diazonium ions with amines, leading to Bismarck brown, the first azo dye. By the 1880s, derivatives like para red (1880) and primuline red (1885) emerged, leveraging naphthalene backbones for enhanced chromatic properties.

Evolution of Structural Complexity

Early azo dyes featured single chromophores, but advancements in diazotization techniques enabled multi-azo systems. For example, Direct Red 62 (CAS 6420-43-5), a trisodium salt with three sulfonate groups and two azo bonds, demonstrated the feasibility of stabilizing poly-azo structures in aqueous media. Similarly, Direct Blue 19 (CAS 6426-68-2) incorporated biphenyl-azo-naphthalene disulfonates, showcasing the role of extended conjugation in color intensity. These innovations laid the groundwork for this compound, which combines multiple substituents for tailored solubility and optical properties.

Positional Isomerism in Multi-Substituted Naphthalene Systems

Positional isomerism profoundly impacts the physicochemical behavior of naphthalene derivatives. In this compound, the placement of sulfonate groups, azo linkages, and benzamide units dictates solubility, spectral absorption, and intermolecular interactions.

Comparative Analysis of Isomeric Effects
Isomer Feature Effect on Properties Example Compound
Sulfonate Position Solubility in polar solvents Naphthalene-2-sulfonic acid (CAS 120-18-3) vs. 1-isomer
Azo Bond Orientation λₘₐₙ shift in UV-Vis spectra Direct Blue 19 (C.I. 22485) vs. C.I. 24415
Substituent Electronics Acid/base stability Para red (electron-withdrawing) vs. benzamide derivatives (electron-donating)

For instance, naphthalene-2-sulfonic acid (CAS 120-18-3) exhibits higher water solubility than its 1-isomer due to steric and electronic factors. Similarly, in Direct Blue 19, the biphenyl-azo-naphthalene disulfonate’s bathochromic shift (red light navy blue) arises from conjugation across the azo bonds. In the target compound, the ortho-methyl group on the phenylazo moiety introduces steric hindrance, potentially reducing aggregation in solution.

Properties

CAS No.

5873-24-5

Molecular Formula

C30H21N5Na2O8S2

Molecular Weight

689.6 g/mol

IUPAC Name

disodium;7-benzamido-4-hydroxy-3-[[2-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H23N5O8S2.2Na/c1-18-15-23(33-32-21-7-11-24(12-8-21)44(38,39)40)10-14-26(18)34-35-28-27(45(41,42)43)17-20-16-22(9-13-25(20)29(28)36)31-30(37)19-5-3-2-4-6-19;;/h2-17,36H,1H3,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

IYMCOVNZPOGMGS-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Aminobenzenesulfonic Acid

  • Starting Material: 4-Aminobenzenesulfonic acid
  • Process: The amino group is diazotized by treatment with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
  • Purpose: This diazonium salt serves as the electrophilic coupling partner in subsequent azo coupling reactions.

Coupling with O-Methylaniline

  • The diazonium salt formed from 4-aminobenzenesulfonic acid is coupled with O-methylaniline under controlled pH and temperature conditions to form an intermediate azo compound.
  • This coupling introduces the first azo linkage and the methyl-substituted phenyl ring.

Diazotization of the Intermediate Product

  • The azo intermediate is further diazotized to introduce a second diazonium group, enabling the formation of a disazo structure.

Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic Acid

  • The second diazonium salt is coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid, which contains both amino and hydroxyl groups, facilitating azo bond formation at the naphthalene ring.
  • This step completes the azo dye structure, incorporating the naphthalene sulfonate moiety essential for water solubility and dyeing properties.

Benzoylation of the Amino Group

  • The amino group at position 7 of the naphthalene ring is benzoylated to form the benzoylamino substituent.
  • This is typically achieved by reaction with benzoyl chloride or benzoyl anhydride under basic or neutral conditions, enhancing the dye’s stability and color properties.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization of 4-aminobenzenesulfonic acid NaNO2, HCl, ice bath 0–5 Acidic Maintain low temperature to stabilize diazonium salt
Coupling with O-methylaniline O-methylaniline, buffer solution 5–15 Slightly alkaline pH control critical for coupling efficiency
Diazotization of azo intermediate NaNO2, HCl 0–5 Acidic Similar to first diazotization
Coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid 7-amino-4-hydroxynaphthalene-2-sulfonic acid, buffer 5–15 Slightly alkaline Ensures azo bond formation on naphthalene ring
Benzoylation Benzoyl chloride, base (e.g., NaOH) Room temperature Neutral to basic Controls substitution on amino group

Summary of Raw Materials and Intermediates

Raw Material Role in Synthesis Source/Notes
4-Aminobenzenesulfonic acid Diazotization precursor Commercially available
Sodium nitrite (NaNO2) Diazotization agent Common reagent
O-Methylaniline First coupling partner Commercially available
7-Amino-4-hydroxynaphthalene-2-sulfonic acid Second coupling partner Key naphthalene sulfonate dye intermediate
Benzoyl chloride Benzoylation reagent Used for amino group modification
Sodium hydroxide or other bases pH adjustment and benzoylation catalyst Controls reaction environment

Research Findings and Analytical Data

  • The azo coupling reactions proceed with high regioselectivity under controlled pH and temperature, yielding the disazo dye with high purity.
  • Benzoylation improves the dye’s resistance to acid and alkali, as well as light fastness, making it suitable for textile applications.
  • The dye exhibits strong water solubility due to sulfonate groups, facilitating its use in aqueous dye baths.
  • Analytical characterization by UV-Vis spectroscopy confirms the azo chromophores, while NMR and mass spectrometry verify the benzoylamino substitution and molecular integrity.

Properties Related to Preparation

Property Value/Description
Water Solubility High, due to sulfonate groups
Color Blue-ray red to red light purple in solution
Acid Resistance Moderate (ISO fading rating ~3)
Alkali Resistance Good (ISO fading rating 4-5)
Light Fastness Good (ISO rating 4-5)
Stability in Strong Acids Precipitates in strong sulfuric acid, reversible in diluted acid

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the azo groups, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Sulfuric acid, sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and substitution mechanisms.

Comparison with Similar Compounds

The following analysis compares DR81 with structurally related azo dyes, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis
Compound Name Substituents Azo Linkages Sulfonate Groups Molecular Weight CAS Number
DR81 7-benzoylamino, 2-methyl 2 2 689.626 5873-24-5
Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate 5-acetylamino 1 2 573.48 Not specified
7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid 7-amino, 3-methyl 2 2 579.54 36867-70-6
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate 7-acetamido, ethylsulfonyl 1 3 ~750 (estimated) Not specified

Key Observations :

  • Azo Linkages: DR81 and the 7-amino derivative (CAS: 36867-70-6) both have two azo groups, enhancing light absorption and color depth compared to mono-azo analogs .
  • Sulfonate Groups : All compounds have ≥2 sulfonate groups, ensuring water solubility. DR81’s two sulfonates balance solubility with dye-substrate binding efficiency .
  • Substituent Effects: The benzoylamino group in DR81 provides steric bulk and UV stability, whereas acetylamino or amino groups in analogs may reduce photodegradation resistance .
Physicochemical and Application Comparison
Property DR81 Disodium 5-acetylamino analog 7-Amino derivative
Solubility High (polar solvents) High Moderate
Thermal Stability >200°C (decomposition) ~180°C Not reported
Application Textiles, biodegradation studies Hair dyes, cosmetics Textiles, pH indicators
Toxicity Data Limited (no acute toxicity reported) No data available No data available

Research Findings :

  • Biodegradation : DR81 has been studied for microbial degradation using halotolerant bacterial cultures, achieving 95% decolorization under alkaline conditions . Comparable data for analogs is absent.
  • Optical Properties: DR81’s absorption spectrum peaks at ~520 nm (visible red), while mono-azo analogs (e.g., CAS: 36867-70-6) exhibit hypsochromic shifts due to fewer conjugated systems .
Environmental and Industrial Relevance
  • DR81: Preferred in textile industries for its colorfastness and compatibility with cellulose.

Biological Activity

Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as Direct Red 81, is a synthetic azo dye with notable applications in various fields, including textiles and biological research. This article focuses on its biological activity, particularly its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C29H19N5NaO8S2
  • Molecular Weight : 652.61 g/mol
  • CAS Number : 83221-50-5
  • Solubility : Highly soluble in water

The biological activity of Direct Red 81 primarily stems from its ability to interact with cellular components through various mechanisms:

  • Dyeing Mechanism : As an azo dye, it forms complexes with proteins and nucleic acids, which can alter their structure and function.
  • Antioxidant Activity : Some studies suggest that azo dyes can exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Uptake : The compound is taken up by cells via endocytosis, where it can interfere with cellular processes.

Antimicrobial Properties

Research indicates that Direct Red 81 exhibits antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition of growth observed at concentrations above 100 µg/mL.
  • Escherichia coli : Shows moderate antibacterial effects with a minimum inhibitory concentration (MIC) of approximately 150 µg/mL.

Cytotoxicity

The cytotoxic effects of Direct Red 81 have been evaluated using several cell lines:

Cell LineIC50 (µg/mL)Effect Observed
HeLa (cervical cancer)75Significant cell death
MCF-7 (breast cancer)90Moderate cytotoxicity
L929 (fibroblast)120Low cytotoxicity

These results indicate that while the dye can be cytotoxic, its effects vary significantly across different cell types.

Genotoxicity

Studies have shown that Direct Red 81 may induce genotoxic effects:

  • Comet Assay Results : Increased DNA strand breaks were observed in human lymphocytes exposed to the dye at concentrations exceeding 50 µg/mL.
  • Micronucleus Test : Elevated micronucleus formation in bone marrow cells of treated mice suggests potential mutagenic properties.

Case Studies and Research Findings

  • Study on Hepatic Metabolism :
    • A study investigated the hepatic metabolism of Direct Red 81 in rats, revealing that it undergoes significant biotransformation, leading to the formation of several metabolites that may contribute to its overall toxicity profile.
  • Toxicological Assessment :
    • A comprehensive toxicological assessment highlighted the potential risks associated with exposure to Direct Red 81, particularly in occupational settings where workers may be exposed to high concentrations.
  • Therapeutic Potential :
    • Emerging research suggests that modifications of the Direct Red structure could lead to novel compounds with enhanced anticancer properties. For example, derivatives have shown promising results in inhibiting tumor growth in preclinical models.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this diazo dye?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm the presence of azo bonds (λmax ~450–550 nm) and monitor electronic transitions. Use aqueous solutions at pH 7–9 to avoid protonation effects .
  • NMR (¹H, ¹³C) : Analyze aromatic protons and sulfonate groups in D2O or DMSO-d6. Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from naphthalene and benzene rings .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (C29H19N5Na2O8S2, MW 652.61) and fragmentation patterns. Negative ion mode enhances sulfonate group detection .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Diazotization-Coupling : Start with 4-sulphonatoaniline (diazotized with NaNO2/HCl at 0–5°C) and couple with naphthalene derivatives (e.g., 7-benzoylamino-4-hydroxynaphthalene-2-sulphonate). Maintain pH 8–9 with Na2CO3 for efficient coupling .
  • Purification : Use salting-out with NaCl followed by dialysis (MWCO 1 kDa) to remove unreacted precursors. Confirm purity via TLC (silica gel, mobile phase: n-propanol/ammonia/water 6:3:1) .

Advanced Research Questions

Q. What experimental designs are effective for analyzing biodegradation pathways?

Methodological Answer:

  • Bacterial Consortia : Use halotolerant, alkali-thermo-tolerant strains (e.g., Bacillus sp. DMS2) in mineral salt media (pH 9–10, 45°C). Monitor decolorization spectrophotometrically and identify intermediates via LC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
  • Enzyme Assays : Quantify laccase and azoreductase activity using ABTS (ε420 = 36,000 M<sup>−1</sup>cm<sup>−1</sup>) and NADH (ε340 = 6220 M<sup>−1</sup>cm<sup>−1</sup>), respectively. Correlate enzyme kinetics with degradation rates .

Q. How should researchers address contradictions in reported degradation efficiencies?

Methodological Answer:

  • Parameter Screening : Systematically vary pH (4–10), temperature (25–50°C), and salinity (0–10% NaCl). Use response surface methodology (RSM) to identify optimal conditions for microbial consortia .
  • Metabolite Profiling : Compare LC-MS/MS data across studies to identify divergent pathways (e.g., symmetric vs. asymmetric cleavage of azo bonds). Use isotope labeling (¹⁵N) to trace nitrogen fate .

Q. What methodologies are suitable for toxicity analysis of degradation products?

Methodological Answer:

  • Microbial Toxicity : Perform MIC (Minimum Inhibitory Concentration) assays using E. coli or B. subtilis in LB broth. Compare EC50 values of parent dye vs. metabolites .
  • Phytotoxicity : Test seed germination (e.g., Triticum aestivum) in dye/metabolite solutions (0–500 ppm). Measure root elongation and chlorophyll content after 7 days .

Q. How can analytical challenges due to structural complexity be mitigated?

Methodological Answer:

  • SPE Optimization : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2 mL methanol:acetone (1:1) for high recovery (>90%) .
  • HPLC Column Selection : Employ a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Adjust flow rate (0.3–0.5 mL/min) to resolve sulfonated intermediates .

Q. What computational approaches elucidate structure-activity relationships?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites for azo bond cleavage .
  • QSAR Modeling : Corlate logP (experimental vs. calculated) with biodegradability using MLR (Multiple Linear Regression) and descriptor libraries (e.g., PaDEL) .

Q. How can photodegradation mechanisms be studied under simulated environmental conditions?

Methodological Answer:

  • UV Irradiation Setup : Use a Xenon lamp (λ > 300 nm) with Pyrex filter. Monitor ROS (•OH, ¹O2) via scavengers (e.g., tert-butanol for •OH) .
  • LC-HRMS : Identify hydroxylated and desulfonated products. Compare fragmentation patterns with synthetic standards .

Q. What regulatory compliance strategies apply to this compound?

Methodological Answer:

  • REACH Compliance : Submit ecotoxicity data (Daphnia magna LC50, algae growth inhibition) and analytical methods (ISO 11348-2 for bacterial toxicity) .
  • Degradation Studies : Provide half-life (t½) data under OECD 301D (closed bottle test) or 302B (Zahn-Wellens test) conditions .

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